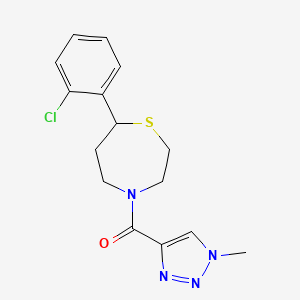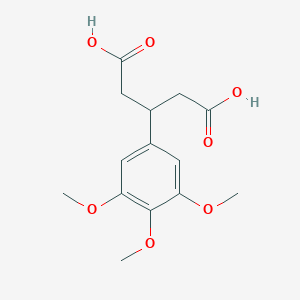
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is a chemical compound with the molecular formula C14H18O7 . It has a molecular weight of 298.29 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The compound has a complex structure with a total of 39 bonds. There are 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 3 aromatic ethers .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7. The compound also has a Rotatable Bond Count of 8. The Exact Mass and Monoisotopic Mass of the compound are both 298.10525291 g/mol. The Topological Polar Surface Area is 102 Ų, and it has a Heavy Atom Count of 21 .Scientific Research Applications
Synthesis and Chemical Properties
3,4,5-Trimethoxyphenyllithium : A study by Hoye and Kaese (1982) highlights the synthesis of 3,4,5-trimethoxyphenyllithium, a derivative of 3,4,5-trimethoxyphenyl. It involves the lithiation of 3,4,5-trimethoxyphenyl bromide and subsequent carboxylation to produce 3,4,5-trimethoxybenzoic acid. This approach is effective for incorporating the 3,4,5-trimethoxyphenyl unit via C-C bond formation (Hoye & Kaese, 1982).
Molecular Structure Analysis : Koningsveld and Meurs (1977) determined the molecular structure of a compound related to 3-(3,4,5-trimethoxyphenyl)pentanedioic acid, providing insights into the orientation of various groups in relation to the benzene nucleus (Koningsveld & Meurs, 1977).
Synthesis Improvement : Qi Yuejin (2010) focused on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a compound related to this compound. This enhanced process resulted in a 64.2% yield and offers a practical and scalable method for synthesizing related compounds (Qi Yuejin, 2010).
Biochemical and Pharmacological Research
- Cholinesterase Inhibitory Activity : A study by Kos et al. (2021) explored the cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates, which are structurally related to this compound. These compounds showed potential in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting applications in neurological disorders (Kos et al., 2021).
Safety and Hazards
Specific safety and hazard information for 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is not provided in the available resources. It is recommended to handle the compound with appropriate personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), and cyclooxygenase 1 and 2 (cox-1 and cox-2) .
Mode of Action
It is suggested that the compound may induce oxidative stress and mitochondrial damage . This could lead to the formation of pores and leakage of cytoplasmic content .
Biochemical Pathways
The inhibition of the aforementioned protein targets suggests that the compound may affect a variety of cellular processes, including protein folding, redox homeostasis, gene expression, signal transduction, cell proliferation, and inflammation .
Result of Action
Based on its proposed mode of action, the compound may cause cellular damage and death through the induction of oxidative stress and mitochondrial damage .
properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-10-4-8(5-11(20-2)14(10)21-3)9(6-12(15)16)7-13(17)18/h4-5,9H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJDNPGZFKBWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

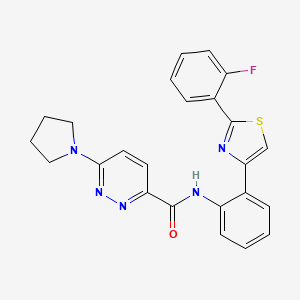


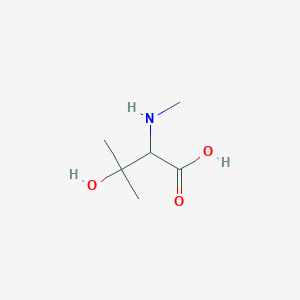
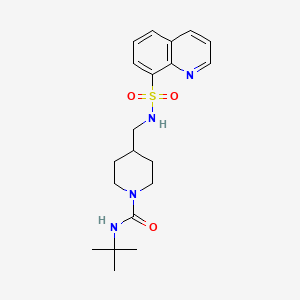
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)
![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)
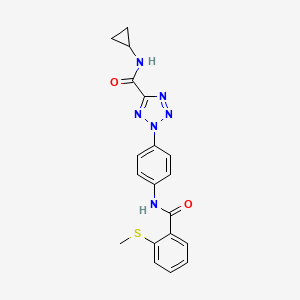
![5-((4-Isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2984436.png)
![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
